molecular formula C20H28N2O5 B14421326 N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine CAS No. 84126-66-9

N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine

Cat. No.: B14421326
CAS No.: 84126-66-9
M. Wt: 376.4 g/mol
InChI Key: MPRNOVFXJNIGAL-MBIQTGHCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine involves multiple steps. One common method includes the reductive alkylation of alanylproline by the sodium salt of 2-oxo-4-phenylbutenoic acid, using sodium cyanoborohydride and sodium borohydride as reducing agents . The products are then separated chromatographically.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process typically involves large-scale synthesis using similar reductive alkylation techniques, followed by purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of angiotensin-converting enzyme (ACE). This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, resulting in lowered blood pressure . The molecular targets include ACE, and the pathways involved are related to the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Carboxy-3-phenylpropyl)-L-alanyl-N-cyclopentylglycine is unique due to its specific structure, which allows it to interact with ACE more effectively than some other inhibitors. This unique interaction results in a higher potency and longer duration of action compared to similar compounds .

Properties

CAS No.

84126-66-9

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[(2S)-1-[carboxymethyl(cyclopentyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid

InChI

InChI=1S/C20H28N2O5/c1-14(19(25)22(13-18(23)24)16-9-5-6-10-16)21-17(20(26)27)12-11-15-7-3-2-4-8-15/h2-4,7-8,14,16-17,21H,5-6,9-13H2,1H3,(H,23,24)(H,26,27)/t14-,17?/m0/s1

InChI Key

MPRNOVFXJNIGAL-MBIQTGHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N(CC(=O)O)C1CCCC1)NC(CCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C(=O)N(CC(=O)O)C1CCCC1)NC(CCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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